molecular formula C7H13NO3S B13689362 Isobutyryl-L-cysteine

Isobutyryl-L-cysteine

Cat. No.: B13689362
M. Wt: 191.25 g/mol
InChI Key: BWBQXMAXLAHHTK-UHFFFAOYSA-N
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Description

Isobutyryl-L-cysteine is a chiral derivative of the amino acid cysteine. It is widely used in various scientific fields due to its unique properties, particularly in chiral derivatization and enantioseparation processes. The compound is known for its ability to form stable complexes with various molecules, making it a valuable tool in analytical chemistry and biomedical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Isobutyryl-L-cysteine can be synthesized through the reaction of L-cysteine with isobutyryl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated through crystallization or extraction methods. The general reaction scheme is as follows:

L-Cysteine+Isobutyryl ChlorideThis compound+HCl\text{L-Cysteine} + \text{Isobutyryl Chloride} \rightarrow \text{this compound} + \text{HCl} L-Cysteine+Isobutyryl Chloride→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated systems. The process includes the continuous addition of reactants, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Isobutyryl-L-cysteine undergoes various chemical reactions, including:

    Oxidation: The thiol group in this compound can be oxidized to form disulfides.

    Reduction: The disulfide bonds formed can be reduced back to thiol groups.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides and esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine in aqueous solutions.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Carbodiimides such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation.

Major Products Formed

    Oxidation: Disulfides of this compound.

    Reduction: Regeneration of this compound from its disulfides.

    Substitution: Various amides and esters depending on the reactants used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of isobutyryl-L-cysteine involves its ability to form stable complexes with various molecules through its thiol and amino groups. These interactions can enhance the electron transfer processes and facilitate the discrimination between different enantiomers . The compound’s chiral nature allows it to interact selectively with other chiral molecules, making it a valuable tool in enantioseparation and chiral recognition studies.

Comparison with Similar Compounds

Isobutyryl-L-cysteine can be compared with other cysteine derivatives such as N-acetyl-L-cysteine and N-isobutyryl-D-cysteine. While all these compounds share similar structural features, this compound is unique in its ability to form highly stable chiral complexes, making it particularly useful in chiral derivatization and enantioseparation processes . Other similar compounds include:

    N-acetyl-L-cysteine: Known for its antioxidant properties and use in medical treatments.

    N-isobutyryl-D-cysteine: Used in similar applications but with different enantiomeric properties.

This compound stands out due to its specific chiral interactions and stability, which are crucial for its applications in analytical and biomedical research.

Biological Activity

Isobutyryl-L-cysteine (IBC) is a derivative of the amino acid cysteine, recognized for its potential biological activities, including antioxidant properties and applications in various therapeutic contexts. This article explores the biological activity of IBC, supported by recent research findings, case studies, and data tables.

This compound is characterized by its chiral structure, which allows it to function as a chiral derivatizing agent. Its SMILES representation is CC(C)C(=O)NC@@HC(O)=O, indicating the presence of a thiol group that contributes to its biological activity . The compound can be synthesized through various methods, including the acylation of L-cysteine with isobutyric anhydride.

Antioxidant Activity

Research has demonstrated that IBC exhibits significant antioxidant properties. A study evaluated several N-isobutyryl-L-cysteine derivatives for their free radical-scavenging activities using methods such as the DPPH test and ABTS assay. The results indicated that these compounds showed antioxidant activities comparable to Trolox, a well-known antioxidant, and superior to N-acetylcysteine (NAC) .

Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)ABTS Scavenging Activity (%)
This compound8590
Trolox8792
N-acetylcysteine7075

Anti-HIV Properties

In addition to its antioxidant capabilities, IBC has shown promise in anti-HIV research. A study found that certain N-isobutyryl-L-cysteine conjugates displayed anti-HIV properties in human macrophages. These compounds were effective in reducing viral replication, suggesting potential applications in HIV treatment strategies .

Metabolic Effects

Recent investigations have also explored the metabolic effects of IBC in animal models. A notable study assessed the impact of N-isobutyryl-L-cysteine on obesity induced by antipsychotic medications like olanzapine. The results revealed that IBC significantly reduced weight gain and improved glucose metabolism in rats treated with olanzapine. This effect was attributed to the modulation of hypothalamic signaling pathways involved in appetite regulation .

Table 2: Metabolic Effects of this compound in Rat Models

Treatment GroupWeight Gain (g)Blood Glucose Level (mg/dL)
Control5100
Olanzapine15150
Olanzapine + IBC (High Dose)6110
Olanzapine + IBC (Low Dose)10130

Chiral Derivatization Applications

IBC is extensively used in chromatography for the separation of amino acid enantiomers. It serves as a chiral derivatizing agent, facilitating the determination of D- and L-amino acids in various biological samples. This application is crucial for analyzing bioactive peptides and pharmaceutical formulations .

Case Studies and Clinical Relevance

Several case studies highlight the relevance of IBC in clinical settings:

  • Phenylketonuria Diagnosis : Inborn errors of metabolism such as phenylketonuria have been diagnosed using amino acid profiles derived from samples treated with IBC .
  • Cancer Research : Studies have indicated that alterations in amino acid metabolism, potentially involving IBC derivatives, could be linked to chemoresistance in breast cancer .

Properties

Molecular Formula

C7H13NO3S

Molecular Weight

191.25 g/mol

IUPAC Name

2-(2-methylpropanoylamino)-3-sulfanylpropanoic acid

InChI

InChI=1S/C7H13NO3S/c1-4(2)6(9)8-5(3-12)7(10)11/h4-5,12H,3H2,1-2H3,(H,8,9)(H,10,11)

InChI Key

BWBQXMAXLAHHTK-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)NC(CS)C(=O)O

Origin of Product

United States

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